1-[2-(4-Iodo-1H-pyrazol-1-yl)pyridin-3-yl]ethan-1-one
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Overview
Description
1-[2-(4-Iodo-1H-pyrazol-1-yl)pyridin-3-yl]ethan-1-one is a heterocyclic compound that features a pyrazole ring substituted with an iodine atom and a pyridine ring
Preparation Methods
The synthesis of 1-[2-(4-Iodo-1H-pyrazol-1-yl)pyridin-3-yl]ethan-1-one typically involves multi-step organic reactions. One common synthetic route starts with the iodination of a pyrazole derivative, followed by coupling with a pyridine derivative under specific reaction conditions. Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled environments to ensure consistency and scalability .
Chemical Reactions Analysis
1-[2-(4-Iodo-1H-pyrazol-1-yl)pyridin-3-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride, resulting in the reduction of the carbonyl group.
Substitution: The iodine atom in the pyrazole ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .
Scientific Research Applications
1-[2-(4-Iodo-1H-pyrazol-1-yl)pyridin-3-yl]ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of 1-[2-(4-Iodo-1H-pyrazol-1-yl)pyridin-3-yl]ethan-1-one involves its interaction with specific molecular targets. The iodine atom and the pyrazole ring play crucial roles in binding to enzymes or receptors, potentially inhibiting their activity. The exact pathways and molecular targets are subjects of ongoing research, with studies focusing on its effects at the cellular and molecular levels .
Comparison with Similar Compounds
1-[2-(4-Iodo-1H-pyrazol-1-yl)pyridin-3-yl]ethan-1-one can be compared with other similar compounds, such as:
4-Iodo-1-(pyridin-3-ylmethyl)pyrazole: This compound has a similar structure but differs in the position of the pyridine ring attachment.
N-tert-butylpyrazole derivatives: These compounds share the pyrazole core but have different substituents, leading to variations in their chemical and biological properties.
Indole derivatives: Although structurally different, indole derivatives also exhibit a wide range of biological activities and are used in similar research contexts
Properties
Molecular Formula |
C10H8IN3O |
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Molecular Weight |
313.09 g/mol |
IUPAC Name |
1-[2-(4-iodopyrazol-1-yl)pyridin-3-yl]ethanone |
InChI |
InChI=1S/C10H8IN3O/c1-7(15)9-3-2-4-12-10(9)14-6-8(11)5-13-14/h2-6H,1H3 |
InChI Key |
KASXOHNJCSKAIS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(N=CC=C1)N2C=C(C=N2)I |
Origin of Product |
United States |
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